HeLa Anti-Proliferative Selectivity vs. Berberine
In a direct head-to-head comparison within the same fractionation study, (-)-argemonine (FAg-7A) and berberine (FAg-7B), both isolated from the ethyl acetate fraction of Argemone gracilenta, were tested for anti-proliferative activity using the MTT assay across three cancer lines and one normal line. On M12.C3F6 (murine B-cell lymphoma) and RAW 264.7 (murine macrophage) lines, the two alkaloids were statistically equipotent (p > 0.05). However, on the HeLa human cervical carcinoma line, (-)-argemonine exhibited an IC50 of 12.1 ± 1.7 µg/mL versus berberine's 79.5 ± 11.5 µg/mL, representing an approximately 6.6-fold potency advantage [1]. Importantly, neither compound was active on the normal L-929 fibroblast line (IC50 > 100 µg/mL), indicating cancer-selective cytotoxicity [1].
| Evidence Dimension | Anti-proliferative potency (IC50) on HeLa human cervical carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 12.1 ± 1.7 µg/mL (FAg-7A, (-)-argemonine) |
| Comparator Or Baseline | Berberine (FAg-7B): IC50 = 79.5 ± 11.5 µg/mL |
| Quantified Difference | (-)-Argemonine is approximately 6.6-fold more potent than berberine on HeLa cells; difference is statistically significant (p < 0.05, denoted by distinct letter grouping in the source publication) |
| Conditions | MTT colorimetric assay; 48-h exposure; HeLa human cervix carcinoma cell line; DMEM medium with 5% heat-inactivated serum; data from three independent replicates |
Why This Matters
For researchers targeting cervical carcinoma models or investigating structure-activity relationships in the benzylisoquinoline series, (-)-argemonine offers a HeLa-specific potency window not achievable with berberine, despite their structural kinship as isoquinoline alkaloids.
- [1] Leyva-Peralta MA, Robles-Zepeda RE, Garibay-Escobar A, Ruiz-Bustos E, Alvarez-Berber LP, Gálvez-Ruiz JC. In vitro anti-proliferative activity of Argemone gracilenta and identification of some active components. BMC Complementary and Alternative Medicine. 2015;15:13. doi:10.1186/s12906-015-0532-8 View Source
